REACTION_CXSMILES
|
C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC.[C:23]([OH:26])(=[O:25])[CH3:24].[OH-].[Mg+2:28].[OH-].CCCCCCCC/C=C\CCCCCC[CH2:46][C:47]([O:49]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:48]>>[C:23]([O-:26])(=[O:25])[CH3:24].[Mg+2:28].[C:47]([O-:49])(=[O:48])[CH3:46] |f:2.3.4,6.7.8|
|
Name
|
kerosene
|
Quantity
|
1890 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1250 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
kerosene
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Type
|
CUSTOM
|
Details
|
The contents are stirred until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
magnesium sulfonate
|
Type
|
product
|
Smiles
|
|
Name
|
magnesium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |